molecular formula C14H22N2O2S3 B2916768 1-(Thian-4-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane CAS No. 2379997-21-2

1-(Thian-4-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane

Cat. No.: B2916768
CAS No.: 2379997-21-2
M. Wt: 346.52
InChI Key: YDLNDMAQVHTNSU-UHFFFAOYSA-N
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Description

1-(Thian-4-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thian-4-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

    Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of Thian and Thiophene-Sulfonyl Groups: These functional groups can be introduced through nucleophilic substitution or sulfonation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Thian-4-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiophene-sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the diazepane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Thian-4-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: The parent compound without the thian and thiophene-sulfonyl groups.

    Thiophene-Sulfonyl Derivatives: Compounds with similar sulfonyl groups attached to thiophene rings.

    Thian Derivatives: Compounds containing the thian group.

Uniqueness

1-(Thian-4-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane is unique due to the combination of the diazepane ring with thian and thiophene-sulfonyl groups. This unique structure may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(thian-4-yl)-4-thiophen-2-ylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S3/c17-21(18,14-3-1-10-20-14)16-7-2-6-15(8-9-16)13-4-11-19-12-5-13/h1,3,10,13H,2,4-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLNDMAQVHTNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CS2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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